molecular formula C20H21ClN2O3 B2504899 methyl 7-(3-(3-chlorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 2034573-29-8

methyl 7-(3-(3-chlorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2504899
CAS No.: 2034573-29-8
M. Wt: 372.85
InChI Key: WIJDYILRCBFIQM-UHFFFAOYSA-N
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Description

Methyl 7-(3-(3-chlorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C20H21ClN2O3 and its molecular weight is 372.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Research has demonstrated the synthesis of N-substituted methyl tetrahydroisoquinoline-3-carboxylates via the reaction of methyl tetrahydroisoquinoline-3-carboxylate with various isocyanates and isothiocyanates. These compounds were cyclized to yield hydantoins and thiohydantoins, showcasing a methodology for generating complex molecules with potential pharmacological activities (Macháček et al., 2006).

Derivative Compounds and Their Properties

  • The study on diastereoisomers of 1,4-dihydropyridine derivatives, including cocrystal analysis, contributes to understanding the stereochemical complexity and potential modulatory properties of calcium, which are critical for various physiological processes (Linden et al., 2006).
  • An evaluation of myorelaxant activity in hexahydroquinoline derivatives provides insight into their potential therapeutic applications, especially concerning smooth muscle relaxation. This highlights the compound's relevance in designing novel myorelaxants (Gündüz et al., 2008).

Molecular and Crystal Structures

  • The synthesis and molecular structure analysis of methyl tetrahydroquinoline-4-carboxylates reveal the detailed structural information necessary for the rational design of novel compounds with desired biological activities. Such studies are foundational for understanding the compound's interactions at the molecular level (Rudenko et al., 2012).

Bioactivity Potential

  • The synthesis and bioactivity evaluation of 1,2,3,4-tetrahydroisoquinoline derivatives, including their potential as anti-inflammatory and analgesic agents, underline the compound's significance in medicinal chemistry. Developing new derivatives could lead to innovative treatments for inflammation and pain (Farag et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Without specific data, it’s difficult to provide detailed safety and hazard information for this compound.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications . Given its complex structure, it might have interesting chemical and biological properties worth exploring.

Properties

IUPAC Name

methyl 7-[3-(3-chlorophenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-26-20(25)23-10-9-15-6-7-18(12-16(15)13-23)22-19(24)8-5-14-3-2-4-17(21)11-14/h2-4,6-7,11-12H,5,8-10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJDYILRCBFIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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